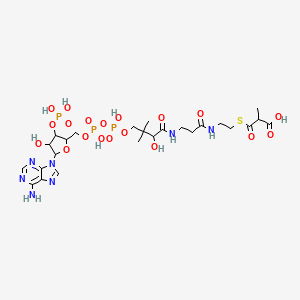
Coenzyme A, S-(hydrogen methylpropanedioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coenzyme A, S-(hydrogen methylpropanedioate) is a derivative of coenzyme A, a vital cofactor in numerous biochemical reactions. This compound plays a crucial role in the metabolism of fatty acids and the oxidation of pyruvate in the citric acid cycle . It is involved in various cellular processes, including the synthesis and oxidation of fatty acids, and the regulation of metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(hydrogen methylpropanedioate) involves multiple steps. Initially, methylmalonic acid is synthesized through bacterial or fungal fermentation . This intermediate is then reacted with coenzyme A in the presence of specific enzymes to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes to produce the necessary intermediates. These intermediates are then purified and subjected to enzymatic reactions to yield Coenzyme A, S-(hydrogen methylpropanedioate) .
Analyse Chemischer Reaktionen
Types of Reactions
Coenzyme A, S-(hydrogen methylpropanedioate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is crucial in metabolic pathways.
Reduction: The gain of electrons, often coupled with oxidation reactions, plays a significant role in energy production.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD+ and FAD, reducing agents such as NADH and FADH2, and various enzymes that facilitate these reactions under physiological conditions .
Major Products Formed
The major products formed from these reactions include acetyl-CoA, succinyl-CoA, and other acyl-CoA derivatives, which are vital intermediates in metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Coenzyme A, S-(hydrogen methylpropanedioate) has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of Coenzyme A, S-(hydrogen methylpropanedioate) involves its role as a carrier of acyl groups in metabolic reactions. It forms thioester bonds with acyl groups, facilitating their transfer in various biochemical pathways . The molecular targets include enzymes involved in the citric acid cycle, fatty acid metabolism, and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl-CoA: Involved in the synthesis and oxidation of fatty acids.
Succinyl-CoA: Plays a role in the citric acid cycle and amino acid metabolism.
Malonyl-CoA: Essential in fatty acid synthesis.
Uniqueness
Coenzyme A, S-(hydrogen methylpropanedioate) is unique due to its specific role in the metabolism of methylmalonic acid and its involvement in the conversion of methylmalonyl-CoA to succinyl-CoA . This specificity makes it a valuable compound in studying metabolic disorders related to methylmalonic acidemia .
Eigenschaften
IUPAC Name |
3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869435 |
Source


|
| Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10251-08-8 |
Source


|
| Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
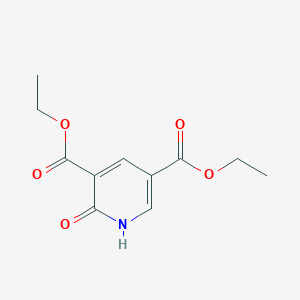

![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)
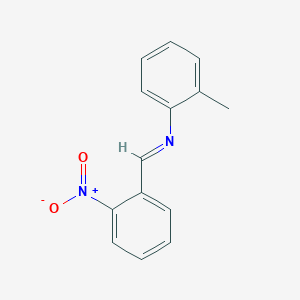
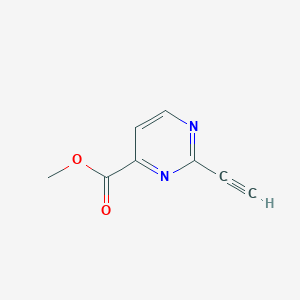
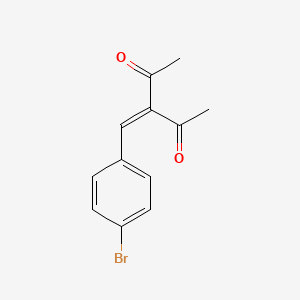

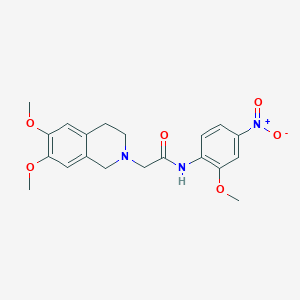
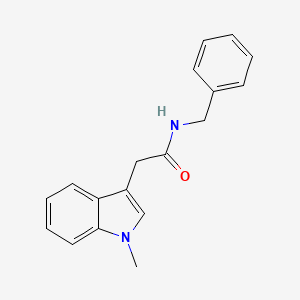
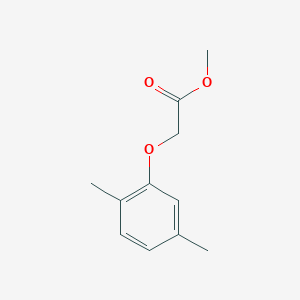
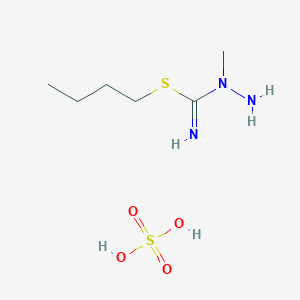
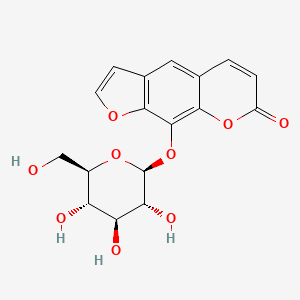
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
